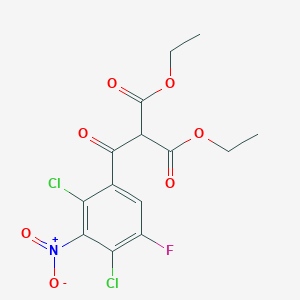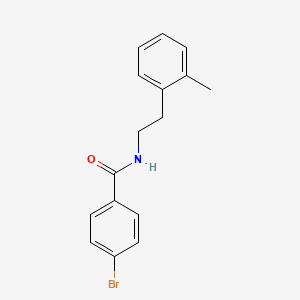
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one
概要
説明
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one is a complex organic compound with the molecular formula C24H24N2O It is known for its unique structure, which includes a dibenzylamino group and a dimethyl-dihydro-isoindolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindolone Core: This step involves the cyclization of a suitable precursor to form the isoindolone ring.
Introduction of the Dibenzylamino Group: The dibenzylamino group is introduced through nucleophilic substitution reactions, often using dibenzylamine as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindolone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoindolone derivatives, while substitution reactions can produce a variety of substituted isoindolones.
科学的研究の応用
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
作用機序
The mechanism by which 7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dibenzylamino group can participate in hydrogen bonding and hydrophobic interactions, while the isoindolone core provides structural stability. These interactions can modulate biological pathways and influence the compound’s reactivity.
類似化合物との比較
Similar Compounds
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one: This compound is unique due to its specific substitution pattern and structural features.
Isoindolone Derivatives: Compounds with similar isoindolone cores but different substituents.
Dibenzylamino Compounds: Molecules containing the dibenzylamino group but lacking the isoindolone core.
Uniqueness
This compound stands out due to its combination of the dibenzylamino group and the dimethyl-dihydro-isoindolone core, which imparts unique chemical and biological properties.
特性
分子式 |
C24H24N2O |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one |
InChI |
InChI=1S/C24H24N2O/c1-24(2)20-14-9-15-21(22(20)23(27)25-24)26(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-15H,16-17H2,1-2H3,(H,25,27) |
InChIキー |
VMYTZVNAHWLQIQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C(=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C(=O)N1)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Hydroxy-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B8511123.png)
![N-Cyclohexyl-4-[(2-methylprop-2-en-1-yl)oxy]cyclohexan-1-amine](/img/structure/B8511130.png)
![N-{[(3S)-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-yl]Methyl}-N-{[(2S)-8-methyl-2,3-dihydro[1,4]Dioxino[2,3-f]Quinolin-2-yl]methyl}amine](/img/structure/B8511136.png)

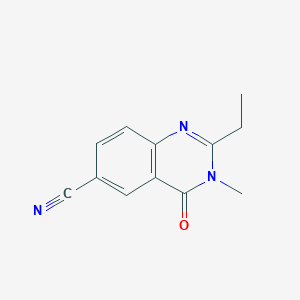
![3-(Pyridin-3-yl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carbonitrile](/img/structure/B8511151.png)
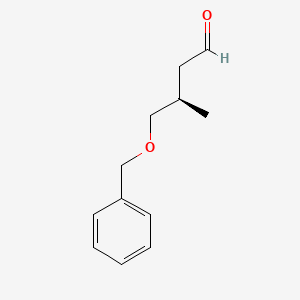
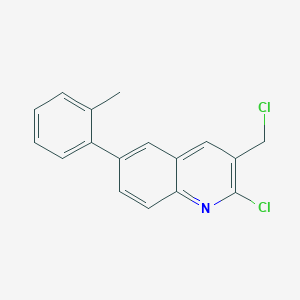

![methyl 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B8511203.png)

